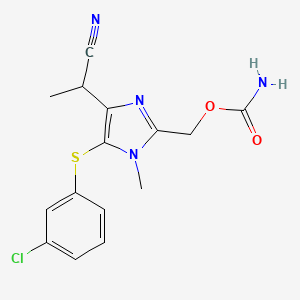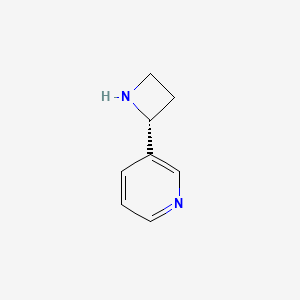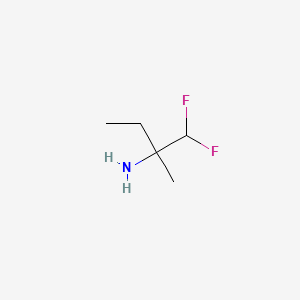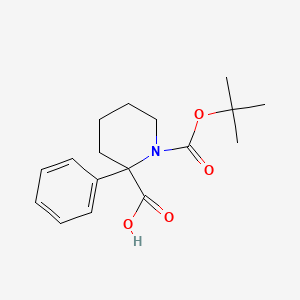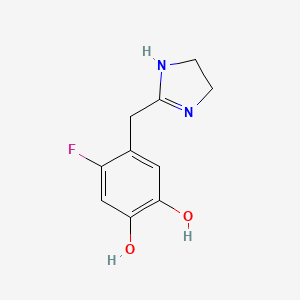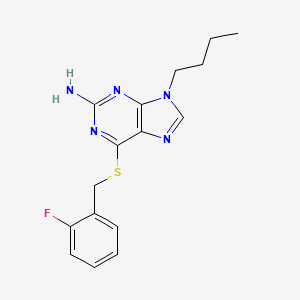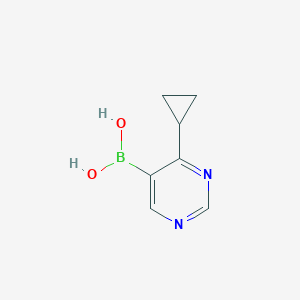
(4-Cyclopropylpyrimidin-5-yl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Cyclopropylpyrimidin-5-yl)boronic acid is an organoboron compound that has gained attention in the field of organic chemistry due to its versatile applications. This compound is characterized by the presence of a boronic acid group attached to a pyrimidine ring, which is further substituted with a cyclopropyl group. The unique structure of this compound makes it a valuable reagent in various chemical reactions, particularly in the synthesis of complex organic molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-Cyclopropylpyrimidin-5-yl)boronic acid typically involves the borylation of a suitable pyrimidine precursor. One common method is the Miyaura borylation reaction, which involves the cross-coupling of bis(pinacolato)diboron with an aryl halide or vinyl halide in the presence of a palladium catalyst and a base such as potassium acetate . The reaction is carried out under mild conditions, making it suitable for the synthesis of various boronic acids.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems allows for the efficient and scalable production of this compound. The reaction conditions are optimized to ensure high yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(4-Cyclopropylpyrimidin-5-yl)boronic acid undergoes several types of chemical reactions, including:
Suzuki–Miyaura Coupling: This is one of the most widely used reactions involving boronic acids.
Oxidation: Boronic acids can be oxidized to form boronic esters or borates.
Substitution: The boronic acid group can be substituted with other functional groups through various chemical reactions.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki–Miyaura coupling reactions.
Bases: Such as potassium acetate or potassium phosphate.
Oxidizing Agents: For oxidation reactions.
Major Products Formed
The major products formed from these reactions include biaryl compounds (from Suzuki–Miyaura coupling), boronic esters (from oxidation), and various substituted pyrimidines (from substitution reactions).
Applications De Recherche Scientifique
(4-Cyclopropylpyrimidin-5-yl)boronic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in the synthesis of complex organic molecules, particularly in cross-coupling reactions.
Biology: Employed in the development of boron-containing drugs and as a tool for studying biological processes involving boron.
Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the production of advanced materials and as a catalyst in various industrial processes.
Mécanisme D'action
The mechanism of action of (4-Cyclopropylpyrimidin-5-yl)boronic acid in chemical reactions involves the formation of a boron-palladium complex during the Suzuki–Miyaura coupling reaction . This complex facilitates the transfer of the boronic acid group to the aryl or vinyl halide, resulting in the formation of a new carbon-carbon bond. The boronic acid group can also interact with other functional groups, leading to various substitution and oxidation reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenylboronic Acid: Another widely used boronic acid in organic synthesis.
Cyclopropylboronic Acid: Similar in structure but lacks the pyrimidine ring.
Pyrimidinylboronic Acid: Similar in structure but lacks the cyclopropyl group.
Uniqueness
(4-Cyclopropylpyrimidin-5-yl)boronic acid is unique due to the presence of both a cyclopropyl group and a pyrimidine ring This combination imparts distinct chemical properties, making it a valuable reagent in various chemical reactions
Propriétés
Formule moléculaire |
C7H9BN2O2 |
|---|---|
Poids moléculaire |
163.97 g/mol |
Nom IUPAC |
(4-cyclopropylpyrimidin-5-yl)boronic acid |
InChI |
InChI=1S/C7H9BN2O2/c11-8(12)6-3-9-4-10-7(6)5-1-2-5/h3-5,11-12H,1-2H2 |
Clé InChI |
OXXOWWGOIFVKEG-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CN=CN=C1C2CC2)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



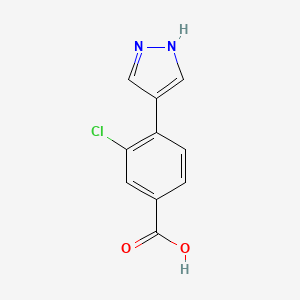
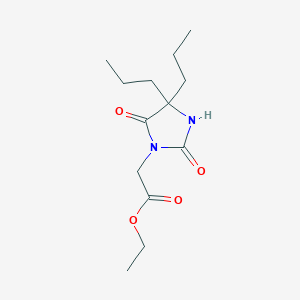
![Methyl 8-fluoroimidazo[1,5-a]pyridine-5-carboxylate](/img/structure/B12935816.png)
![5,7,7-Trimethyl-2-nonyl-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidine](/img/structure/B12935817.png)
